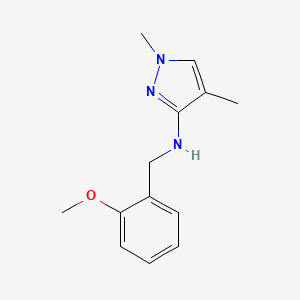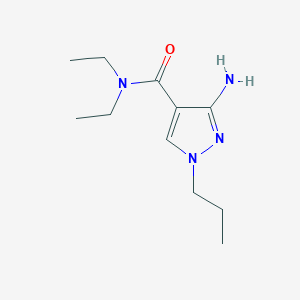![molecular formula C13H15F2N3 B11741368 N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺是一种合成的有机化合物,属于吡唑衍生物类。该化合物以其含有二氟苯基和吡唑环而著称,这些基团以其重要的生物学和药理学活性而闻名。在苯环中加入氟原子增强了化合物的稳定性和生物利用度,使其成为各种科学和工业应用的宝贵候选者。
准备方法
合成路线和反应条件
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与1,3-二酮在酸性或碱性条件下反应合成。
二氟苯基的引入: 二氟苯基可以通过亲核芳香取代反应引入,其中合适的二氟苯衍生物与吡唑中间体反应。
烷基化: 最后一步涉及在碱性条件下用异丙基卤化物对吡唑氮进行烷基化,从而得到所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以确保高产率和纯度。这包括使用先进的催化剂、控制温度和压力条件以及有效的纯化技术,例如重结晶和色谱。
化学反应分析
反应类型
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾或过氧化氢进行氧化,形成相应的氧化物。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行,以产生还原的衍生物。
取代: 该化合物可以参与亲核取代反应,其中二氟苯基可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢;酸性或碱性介质。
还原: 氢化铝锂、硼氢化钠;通常在无水溶剂中。
取代: 胺、硫醇等亲核试剂;通常需要催化剂或升高的温度。
主要形成的产物
氧化: 形成氧化物或羟基化衍生物。
还原: 形成还原的胺或醇。
取代: 形成具有不同官能团的取代吡唑衍生物。
科学研究应用
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 由于其结构特点,研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其药理学性质,包括抗炎、镇痛和抗癌活性。
工业: 由于其稳定性和反应性,被用于农用化学品和材料科学的开发。
作用机制
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。二氟苯基增强结合亲和力和选择性,而吡唑环促进与活性位点的相互作用。该化合物可以通过抑制酶活性或改变受体信号传导来调节生物学途径,从而导致其观察到的药理学效应。
相似化合物的比较
类似化合物
- N-[(2,4-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺
- N-[(2,6-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺
- N-[(3,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺
独特性
N-[(2,5-二氟苯基)甲基]-1-(丙-2-基)-1H-吡唑-4-胺的独特性在于苯环上氟原子的特定位置,这影响了其电子性质和反应性。这种位置增强了其稳定性和生物利用度,使其比其他二氟苯基衍生物更具价值,适合各种应用。
属性
分子式 |
C13H15F2N3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC 名称 |
N-[(2,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-9(2)18-8-12(7-17-18)16-6-10-5-11(14)3-4-13(10)15/h3-5,7-9,16H,6H2,1-2H3 |
InChI 键 |
HFNWPCLSFDCOTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)
![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)




![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741340.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11741342.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)
